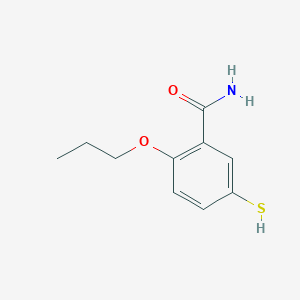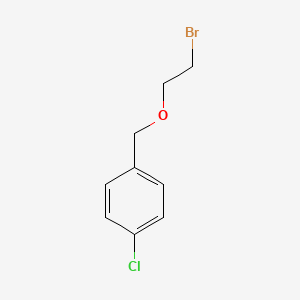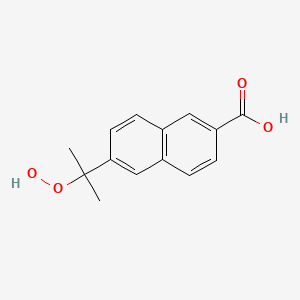
2-Methyl pentyl aminolevulinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl pentyl aminolevulinate hydrochloride is a chemical compound with the molecular formula C11H22ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a ketone group, and a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl pentyl aminolevulinate hydrochloride typically involves the esterification of 5-amino-4-oxopentanoic acid with 2-methyl-1-pentanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
2-Methyl pentyl aminolevulinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the substituent introduced.
科学研究应用
2-Methyl pentyl aminolevulinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-Methyl pentyl aminolevulinate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-amino-4-oxopentanoate Hydrochloride: Similar structure but with a methyl group instead of a pentyl group.
5-Aminolevulinic Acid Hydrochloride: Contains an amino group and a ketone group but lacks the ester functionality.
Uniqueness
2-Methyl pentyl aminolevulinate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H22ClNO3 |
|---|---|
分子量 |
251.75 g/mol |
IUPAC 名称 |
2-methylpentyl 5-amino-4-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO3.ClH/c1-3-4-9(2)8-15-11(14)6-5-10(13)7-12;/h9H,3-8,12H2,1-2H3;1H |
InChI 键 |
UVJCZGZHUTXROP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)COC(=O)CCC(=O)CN.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(hydroxymethyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8601482.png)
![Thieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8601492.png)










